3-Fluorobenzyl alcohol

Catalog No.
S607141
CAS No.
456-47-3
M.F
C7H7FO
M. Wt
126.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzyl alcohol

CAS Number

456-47-3

Product Name

3-Fluorobenzyl alcohol

IUPAC Name

(3-fluorophenyl)methanol

Molecular Formula

C7H7FO

Molecular Weight

126.13 g/mol

InChI

InChI=1S/C7H7FO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2

InChI Key

QDHRSLFSDGCJFX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CO

Canonical SMILES

C1=CC(=CC(=C1)F)CO

Substrate in Enzyme Activity Studies:

One documented use of 3-Fluorobenzyl alcohol involves its role as a substrate for studying the activity of specific enzymes. A research paper published in "Biochimica et Biophysica Acta" utilized 3-Fluorobenzyl alcohol to investigate the pH dependence of aryl-alcohol oxidase activity, an enzyme responsible for breaking down specific aromatic alcohols [].

Organic Synthesis:

3-Fluorobenzyl alcohol serves as a valuable starting material for the synthesis of more complex molecules. Its functional groups (fluorine and hydroxyl) allow for various chemical reactions, enabling the creation of diverse fluorinated derivatives. These derivatives can find applications in various fields, including pharmaceuticals and materials science [].

Potential Future Applications:

Due to its unique chemical properties, 3-Fluorobenzyl alcohol holds potential for future research endeavors. Some potential areas of exploration include:

  • Development of Novel Pharmaceuticals: The presence of the fluorine atom can alter the pharmacological properties of molecules derived from 3-Fluorobenzyl alcohol, potentially leading to new drugs with improved efficacy or reduced side effects [].
  • Fluorinated Materials Science: Incorporation of 3-Fluorobenzyl alcohol into polymers or other materials could lead to the development of materials with specific functionalities, such as improved thermal stability or unique optical properties [].

3-Fluorobenzyl alcohol is an organic compound with the molecular formula C7_7H7_7FO and a molecular weight of 144.13 g/mol. It is classified as a monofluorobenzene derivative and a benzyl alcohol, characterized by the presence of a fluorine atom at the meta position of the benzene ring relative to the hydroxyl group. This compound appears as a colorless to pale yellow liquid with a boiling point of approximately 201 °C and a flash point of 90 °C, indicating its moderate volatility and flammability .

3-Fluorobenzyl alcohol is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. Its unique properties stem from the presence of the fluorine atom, which can influence both its chemical reactivity and biological activity.

Currently, there is no documented research on a specific mechanism of action for 3-fluorobenzyl alcohol itself in biological systems. Its applications likely stem from its use as a precursor or intermediate in the synthesis of other bioactive molecules.

  • Flammability: Organic liquids like 3-fluorobenzyl alcohol can be flammable. Standard laboratory safety practices for handling flammable liquids should be followed [].
  • Mild irritation: It may cause mild skin or eye irritation upon contact. Standard personal protective equipment (PPE) like gloves and safety glasses should be worn during handling [].
Typical of alcohols and aromatic compounds. Notably, it can undergo:

  • Acetylation: When reacted with acetic anhydride in the presence of a catalyst such as tribromo melamine, it forms 3-fluorobenzyl acetate. This reaction exemplifies the functionalization of the hydroxyl group .
  • Oxidation: Under oxidative conditions, 3-fluorobenzyl alcohol can be converted to 3-fluorobenzaldehyde or further oxidized to 3-fluorobenzoic acid.
  • Reduction: The compound can also be subjected to reduction reactions, transforming it into corresponding alkanes or other reduced derivatives.

These reactions highlight its versatility in synthetic organic chemistry.

The biological activity of 3-fluorobenzyl alcohol has been investigated in various contexts. Studies indicate that compounds with fluorinated aromatic rings often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This enhancement is attributed to the fluorine atom's ability to modify lipophilicity and electronic properties, potentially increasing the compound's interaction with biological targets.

Several synthesis routes for producing 3-fluorobenzyl alcohol have been documented:

  • From 3-Fluorotoluene: A common method involves the reduction of 3-fluorotoluene using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Hydrolysis of Fluoroalkyl Halides: Another approach includes the hydrolysis of corresponding fluoroalkyl halides under basic conditions.
  • Direct Fluorination: Fluorination reactions can also be employed to introduce fluorine into benzyl alcohol derivatives.

These methods illustrate the compound's accessibility through various synthetic strategies .

3-Fluorobenzyl alcohol finds applications across multiple domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, where fluorination can enhance bioactivity.
  • Organic Synthesis: The compound is utilized in organic synthesis as a building block for more complex molecules.
  • Chemical Research: It is employed in research settings to study reaction mechanisms involving alcohols and aromatic compounds.

Its unique properties make it valuable in developing new materials and chemicals .

Interaction studies involving 3-fluorobenzyl alcohol focus on its reactivity with biological molecules and other chemical species. Research indicates that its interactions may differ significantly from those of non-fluorinated analogs due to the electron-withdrawing nature of the fluorine atom. Such studies are crucial for understanding how this compound may behave in biological systems or when used as a reagent in

In comparison to other compounds within its class, 3-fluorobenzyl alcohol exhibits unique characteristics due to its specific positioning of the fluorine atom. Below are some similar compounds:

Compound NameMolecular FormulaKey Characteristics
Benzyl AlcoholC7_7H8_8ONo fluorine; widely used as a solvent
2-Fluorobenzyl AlcoholC7_7H8_8FOFluorine at ortho position; different reactivity
4-Fluorobenzyl AlcoholC7_7H8_8FOFluorine at para position; distinct properties
3-Chlorobenzyl AlcoholC7_7H8_8ClOChlorine instead of fluorine; varied interactions

The positioning of the fluorine atom in 3-fluorobenzyl alcohol is significant because it influences both its physical properties and reactivity patterns compared to these similar compounds. This unique aspect makes it an interesting subject for further study in both synthetic chemistry and biological applications .

XLogP3

1.5

Boiling Point

201.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

456-47-3

Wikipedia

3-fluorobenzyl alcohol

Dates

Modify: 2023-08-15

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